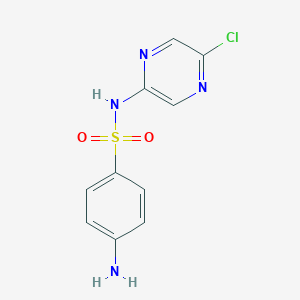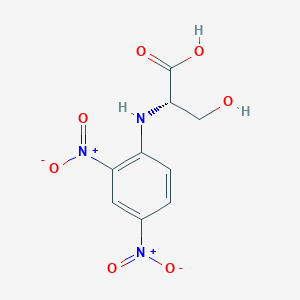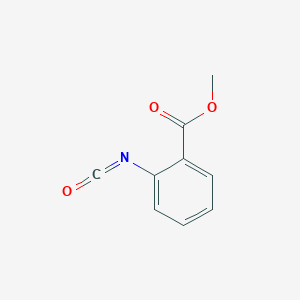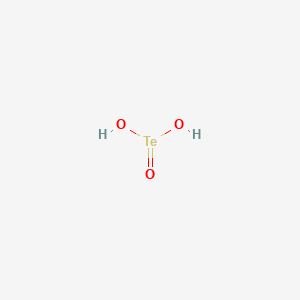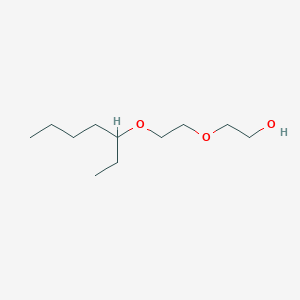![molecular formula C12H16O4 B167962 1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one CAS No. 1939-72-6](/img/structure/B167962.png)
1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one, also known as Dihydroquercetin (DHQ), is a flavonoid that is found in many plants and fruits. DHQ has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties.
Scientific Research Applications
DHQ has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. DHQ has been shown to scavenge free radicals and protect against oxidative stress, which can contribute to the development of chronic diseases. DHQ has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Mechanism of Action
DHQ exerts its antioxidant and anti-inflammatory effects through a variety of mechanisms. DHQ can scavenge free radicals and protect against oxidative stress by donating electrons to unstable molecules. DHQ can also inhibit the production of reactive oxygen species and reduce inflammation by inhibiting the activity of pro-inflammatory enzymes.
Biochemical and Physiological Effects
DHQ has been shown to have a variety of biochemical and physiological effects. DHQ has been shown to improve glucose metabolism, reduce blood pressure, and improve lipid profiles in animal studies. DHQ has also been shown to have neuroprotective effects and improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
DHQ has several advantages for lab experiments, including its low toxicity and high stability. DHQ is also readily available and relatively inexpensive. However, DHQ can be difficult to dissolve in water, which can make it challenging to administer in some experiments.
Future Directions
There are several future directions for research on DHQ. One area of research is the potential use of DHQ as a therapeutic agent for the treatment of chronic diseases, such as diabetes, hypertension, and neurodegenerative diseases. Another area of research is the potential use of DHQ as a natural preservative in food and cosmetic products. Additionally, further research is needed to better understand the mechanisms underlying the effects of DHQ on glucose metabolism, blood pressure, and lipid profiles.
Conclusion
In conclusion, DHQ is a flavonoid that has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties. DHQ can be synthesized through a variety of methods and has several advantages for lab experiments. DHQ has a variety of biochemical and physiological effects and has several potential future directions for research.
Synthesis Methods
DHQ can be synthesized through a variety of methods, including the reduction of quercetin with sodium borohydride, the reduction of quercetin with lithium aluminum hydride, and the oxidation of dihydroquercetin with lead tetraacetate. The most commonly used method for synthesizing DHQ is the reduction of quercetin with sodium borohydride.
properties
CAS RN |
1939-72-6 |
|---|---|
Product Name |
1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one |
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroxypropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-11(15)10-5-3-4-6-12(10)16-8-9(14)7-13/h3-6,9,13-14H,2,7-8H2,1H3 |
InChI Key |
KLFOHIJBCWYYDM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=CC=C1OCC(CO)O |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC(CO)O |
synonyms |
2'-(2,3-Dihydroxypropoxy)propiophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




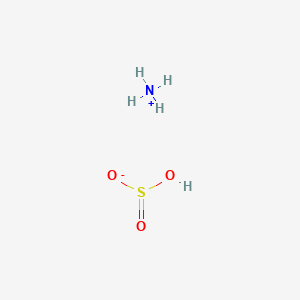
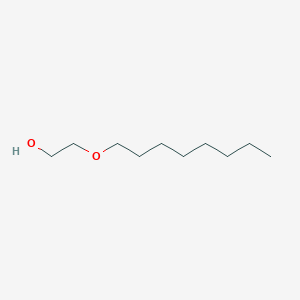
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
